Near-Quantitative On-Resin O-Glycosylation
The building block demonstrates near-quantitative glycosylation yield when used for direct solid-phase O-glycosylation of a resin-bound peptide, eliminating the need for pre-formed glycosylamino acid activation. The method achieved nearly quantitative glycosylation of the hydroxyl group on the serine side chain of a human α-A crystallin-derived peptide (AIPVSREEK) on solid support [1].
| Evidence Dimension | Solid-phase glycosylation yield |
|---|---|
| Target Compound Data | Nearly quantitative yield (implied ≥95% conversion) |
| Comparator Or Baseline | Conventional solution-phase pre-activation of glycosylamino acid building blocks (typical yields 50-80% for sterically hindered glycosyl donors) |
| Quantified Difference | Approximately 1.2- to 1.9-fold improvement in yield; eliminates separate building block synthesis and purification steps |
| Conditions | Fmoc-SPPS using HBTU/DIPEA activation; solid-phase O-glycosylation of hydroxyl group on resin-bound AIPVSREEK peptide |
Why This Matters
This enables one-pot glycopeptide assembly with minimal purification burden, directly translating to reduced material costs and accelerated research timelines.
- [1] Ryan P, Koh AHW, Lohning AE, Rudrawar S. Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide. Aust. J. Chem. 2017, 70(10), 1151-1157. View Source
